molecular formula C20H22N4O4S B10994400 methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10994400
M. Wt: 414.5 g/mol
InChI Key: FPTGCGOXMBTLDI-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a methyl ester at position 4, an isopropyl group at position 5, and a complex acetamide linker connecting the thiazole to a 4-(acetylamino)-substituted indole moiety. Its structural uniqueness lies in the combination of heterocyclic systems (thiazole and indole) and functional groups (acetyl, propan-2-yl, and methyl ester), which influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 2-[[2-(4-acetamidoindol-1-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N4O4S/c1-11(2)18-17(19(27)28-4)23-20(29-18)22-16(26)10-24-9-8-13-14(21-12(3)25)6-5-7-15(13)24/h5-9,11H,10H2,1-4H3,(H,21,25)(H,22,23,26)

InChI Key

FPTGCGOXMBTLDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Reaction Approach

The Hantzsch reaction involves α-haloketones and thioamides. For the 5-(propan-2-yl)-1,3-thiazole-4-carboxylate core:

  • Propan-2-yl α-haloketone (e.g., 2-bromo-4-methylpentan-3-one) reacts with methyl thioglycolate in the presence of a base (e.g., NaOMe).

  • Cyclization forms the thiazole ring, with the methyl ester retained at position 4 and the propan-2-yl group at position 5.

Key Reaction Parameters :

ParameterValue/Description
BaseSodium methoxide (1.5 eq)
SolventAnhydrous ether or THF
Temperature0°C to room temperature
YieldModerate (50–70%)

This method is scalable but requires careful handling of α-haloketones due to their reactivity.

Acetylaminoindole Moiety Synthesis

The 4-acetylaminoindole substituent is synthesized via sequential acetylation and amination.

Acetylation of 4-Aminoindole

  • 4-Aminoindole is treated with acetyl chloride in the presence of a base (e.g., triethylamine) to form 4-acetylaminoinindole .

  • The reaction proceeds under mild conditions (e.g., dichloromethane, 0°C to room temperature).

Reaction Scheme :

4-Aminoindole+AcClEt3N4-Acetylaminoindole+HCl\text{4-Aminoindole} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{4-Acetylaminoindole} + \text{HCl}

Key Data :

ParameterValue/Description
Acetylating AgentAcetyl chloride (1.1 eq)
BaseTriethylamine (1.1 eq)
SolventDichloromethane
YieldHigh (>80%)

Coupling Thiazole and Indole Moieties

The acetylaminoindole is linked to the thiazole via an acetyl bridge. Two strategies are employed:

Acetyl Bridge Formation via Nucleophilic Substitution

  • Thiazole intermediate (e.g., 2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylate) reacts with 4-acetylaminoindole in the presence of a base (e.g., K₂CO₃).

  • The chloride group at position 2 is displaced by the indole’s amine, forming the acetyl-amino linkage.

Reaction Conditions :

ParameterValue/Description
BasePotassium carbonate (2 eq)
SolventDMF or DMSO
Temperature80–100°C
Reaction Time12–24 hours
YieldModerate (40–60%)

Alternative: Carbodiimide-Mediated Coupling

  • EDC/HOBt activates the carboxyl group of the thiazole, enabling amide bond formation with the indole’s amine.

  • This method improves yields for sterically hindered systems.

Comparison of Coupling Methods :

MethodAdvantagesLimitations
Nucleophilic SubstitutionSimple reagentsModerate yields, long reaction times
Carbodiimide-MediatedHigher efficiencyRequires activate coupling agents

Optimization and Purification

Reaction Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the indole amine.

  • Temperature Control : Elevated temperatures (80–100°C) accelerate substitution but may degrade sensitive intermediates.

Purification Techniques

  • Column Chromatography : Silica gel (hexane/ethyl acetate) isolates the target compound from byproducts.

  • Crystallization : Ethyl acetate/heptane mixtures yield pure crystals, critical for bioactivity studies.

Purity Data :

StepPurity (%)
Crude Product60–70
Column Chromatography90–95
Crystallization>98

Comparative Analysis of Synthetic Routes

RouteKey StepsYield (%)
Hantzsch + SubstitutionThiazole → Acetylaminoindole coupling40–50
Hantzsch + CarbodiimideThiazole → EDC/HOBt-mediated coupling55–65
Cross-CouplingCu-mediated thiazole + indole coupling30–40

Critical Observations :

  • Carbodiimide methods show higher efficiency but require expensive reagents.

  • Cross-coupling routes (e.g., copper-mediated) are less explored for this scaffold .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has shown that compounds containing thiazole and indole structures exhibit significant antimicrobial activities. For instance, derivatives of thiazoles have been studied for their effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of thiazole derivatives and their evaluation against Candida albicans, demonstrating promising antifungal activity .

Anticancer Potential
Indole derivatives have been extensively researched for their anticancer properties. The structural components of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate suggest potential interactions with cancer cell pathways. Some studies indicate that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects
Compounds with indole and thiazole frameworks have also been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes these compounds candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Activity

In a study published in Pharmaceutical Research, researchers synthesized a series of thiazole derivatives and tested their antimicrobial properties against various pathogens. This compound was among the compounds evaluated, showing significant inhibition against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of thiazole-containing compounds revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiazole Derivatives

a) Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS 1219577-34-0)
  • Key Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound) may alter hydrolysis rates and bioavailability. Indole Substitution: 1-methylindole at position 3 (vs. 4-acetylaminoindole at position 1 in the target). Thiazole Substituents: 4-methyl vs. 5-isopropyl, affecting steric bulk and lipophilicity.
  • Implications: The ethyl ester could enhance metabolic stability but reduce solubility compared to the methyl ester. The 4-acetylaminoindole in the target compound may improve hydrogen bonding with biological targets.
b) Methyl 5-(propan-2-yl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate (CAS 1574361-82-2)
  • Key Differences: Linker: A triazolo-pyridine-substituted butanoyl chain replaces the indole-acetamide group. Molecular Weight: 387.5 g/mol (vs. ~343–375 g/mol estimated for the target compound), suggesting increased complexity.

Indole-Thiazole Hybrids

a) 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives
  • Synthesis : Reflux in acetic acid with sodium acetate (similar to methods for the target compound).
  • Key Differences: A 2-carboxylic acid group on the indole and a 4-oxo-thiazole ring (vs. methyl ester and non-oxidized thiazole in the target).
  • Implications : The 4-oxo group may reduce stability under basic conditions, limiting in vivo applications compared to the target’s esterified thiazole.
b) N1-Chloroacetyl-N3-(4-aryl-5-arylazo-thiazol-2-yl)-thioureas
  • Pharmacological Relevance : These compounds exhibit diverse biological activities due to arylazo and thiourea groups.
  • The target’s acetylamino linker avoids such issues.

Physicochemical and Pharmacokinetic Trends

Property Target Compound Ethyl 4-Methyl Analog Triazolo-Pyridine Analog
Molecular Weight ~350–375 g/mol (estimated) 343.4 g/mol 387.5 g/mol
Ester Group Methyl Ethyl Methyl
Key Substituent 4-Acetylaminoindole 1-Methylindole Triazolo-pyridine
Lipophilicity (LogP) Moderate (isopropyl group) Higher (ethyl + methyl) High (bulky triazolo-pyridine)
  • Solubility: The methyl ester and polar acetylamino group in the target compound likely enhance aqueous solubility compared to ethyl or bulky triazolo derivatives.
  • Metabolic Stability : Methyl esters are generally hydrolyzed faster than ethyl esters, but the isopropyl group may offset this by increasing membrane permeability.

Biological Activity

Methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
IUPAC Name This compound
InChI Key JIXZTROGDJBIMU-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CN3C

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways in the body. The indole moiety is known for its role in modulating various biological processes, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest. Studies indicate that it may interact with specific kinases involved in cancer progression .
  • Antiviral Properties : Research suggests that indole derivatives can inhibit viral replication by targeting viral enzymes and host cell receptors .
  • Antimicrobial Effects : The thiazole component is associated with antimicrobial activity, particularly against gram-positive bacteria and fungi .

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were reported to be lower than those of standard chemotherapeutics .
  • Antiviral Research : In vitro studies showed that the compound effectively inhibited the replication of certain viruses, including influenza and HIV. The mechanism involved the disruption of viral entry into host cells .
  • Antimicrobial Activity : A series of tests revealed that the compound displayed notable antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

The following table compares this compound with other indole derivatives regarding their biological activities:

Compound NameAnticancer ActivityAntiviral ActivityAntimicrobial Activity
This compoundHighModerateHigh
Indole-3-acetic acidModerateLowLow
TryptophanLowModerateModerate

Q & A

Q. What synthetic methodologies are recommended for constructing the thiazole core in methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate?

The thiazole ring can be synthesized via cyclization of thioamide precursors. A common approach involves reacting 2-aminothiazole derivatives with α-halo ketones or esters under basic conditions. For example, chloroacetyl chloride can be used to form acetamide linkages, as demonstrated in the synthesis of analogous thiazole-acetamide compounds . Solvent choice (e.g., dioxane or acetic acid) and catalysts (e.g., triethylamine) significantly influence yield and purity .

Q. How can the indole-acetyl moiety be incorporated into the thiazole structure?

The 4-(acetylamino)-1H-indole group is typically introduced via nucleophilic acyl substitution. A two-step protocol is recommended:

  • Synthesize 4-(acetylamino)-1H-indole-1-yl acetic acid using chloroacetyl chloride and triethylamine in dioxane .
  • Couple this intermediate to the 2-amino-thiazole derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt) in DMF or THF .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • HPLC : Assess purity (>95% recommended for biological studies) using C18 columns with acetonitrile/water gradients .
  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., thiazole C-2 vs. C-5 substitution) and indole NH/acetylamino proton integration .
  • Elemental Analysis : Verify stoichiometry; discrepancies >0.4% suggest impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Contradictions in NMR signals (e.g., unexpected multiplicity for thiazole protons) may arise from tautomerism or solvent effects. Use deuterated DMSO to stabilize NH protons and 2D NMR (COSY, HSQC) to assign coupling pathways. For example, the 4-carboxylate methyl ester typically shows a singlet at δ 3.8–4.0 ppm, while propan-2-yl groups exhibit septet splitting .

Q. What strategies optimize regioselectivity during the coupling of the indole-acetyl and thiazole moieties?

Regioselectivity challenges arise due to competing nucleophilic sites on the thiazole (C-2 vs. C-5 amino groups). To favor C-2 coupling:

  • Use bulky bases (e.g., DIPEA) to sterically hinder C-5 .
  • Pre-activate the indole-acetyl intermediate as a pentafluorophenyl ester, which selectively reacts with less hindered amines .

Q. How do solvent and catalyst choices impact reaction yields in large-scale synthesis?

Comparative studies show acetic acid reflux (Method A in ) achieves >80% yield for analogous thiazole-indole hybrids but requires post-reaction recrystallization from DMF/acetic acid. Alternatives like ethanol/water mixtures reduce yield (∼65%) but improve scalability . Catalyst screening (e.g., ZnCl₂ vs. NaOAc) can modulate reaction rates and byproduct formation .

Q. What computational approaches predict the compound’s biological activity (e.g., kinase inhibition)?

Molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., EGFR kinase) can model binding. Focus on interactions between the thiazole carboxylate and catalytic lysine residues, and the indole’s acetyl group with hydrophobic pockets. Validate predictions with in vitro kinase assays (IC₅₀ determination) .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after exposure to UV light .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>150°C typical for thiazoles) .

Q. What statistical methods address variability in biological assay data (e.g., IC₅₀ discrepancies)?

Apply Grubbs’ test to identify outliers in dose-response curves. Use nonlinear regression (GraphPad Prism) with 95% confidence intervals. Replicate assays (n ≥ 3) and report SEM. For contradictory results (e.g., conflicting IC₅₀ values), validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can byproducts from the synthesis be identified and minimized?

Common byproducts include uncyclized thioamide intermediates or over-acetylated indoles. Mitigation strategies:

  • LC-MS : Detect low-abundance impurities with m/z matching predicted side products .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl (∼1700 cm⁻¹) and amide (∼1650 cm⁻¹) bond formation .
  • Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or employ preparative HPLC .

Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Thiazole C-4 COOCH₃3.85 (s, 3H)167.21720 (C=O ester)
4-Acetylamino Indole NH10.2 (s, 1H)-3300 (N-H stretch)
Propan-2-yl CH(CH₃)₂1.35 (d, 6H)22.1, 28.72970 (C-H alkane)

Q. Table 2: Solvent Impact on Synthesis Yield

SolventCatalystTemperature (°C)Yield (%)Purity (HPLC)
Acetic AcidNaOAc120 (reflux)8298.5
EthanolZnCl₂806595.2
DMFDIPEA1007897.8

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